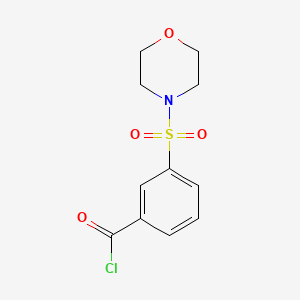

3-(Morpholinosulfonyl)benzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylsulfonylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSJSMVLMHWTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Morpholinosulfonyl Benzoyl Chloride and Analogues

Precursor Synthesis and Functionalization Pathways

This approach involves the sequential construction of the target molecule, building the core structure through a series of well-defined chemical transformations. This pathway allows for modularity and purification of intermediates at each stage.

The foundational step in this pathway is the acquisition or synthesis of a benzoic acid derivative substituted at the meta-position with a group that can be converted into a sulfonyl chloride. A common and effective starting material is 3-aminobenzoic acid. The amino group can be transformed into a sulfonyl chloride via a Sandmeyer-type reaction. This process involves two key steps:

Diazotization: The primary aromatic amine is treated with a nitrous acid source, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt.

Sulfonyl Chloride Formation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide saturated in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This displaces the diazonium group and introduces the sulfonyl chloride moiety, yielding 3-(chlorosulfonyl)benzoic acid.

Alternative precursors could include 3-nitrobenzoic acid, which would require reduction to the amine before proceeding with diazotization, or the direct sulfonation of benzoic acid, although this can often lead to a mixture of isomers and requires stringent control of reaction conditions.

With the bifunctional intermediate, 3-(chlorosulfonyl)benzoic acid, in hand, the next step is the introduction of the morpholine (B109124) group. This is achieved through a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. researchgate.netchemspider.com The use of a base drives the reaction to completion and prevents the protonation of the morpholine reactant. The product of this step is 3-(morpholinosulfonyl)benzoic acid. The reaction proceeds with high efficiency, as the sulfonyl chloride group is significantly more reactive towards amines than the carboxylic acid group under these conditions.

The final step in this pathway is the conversion of the carboxylic acid group of 3-(morpholinosulfonyl)benzoic acid into the more reactive acyl chloride (benzoyl chloride). This transformation is a critical activation step for subsequent reactions, such as amide bond formation. Several chlorinating agents are commonly employed for this purpose. rsc.orgchemguide.co.uk

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. The reaction can be performed using thionyl chloride as both the reagent and the solvent, often at reflux temperatures. commonorganicchemistry.comresearchgate.net The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): This reagent is often used under milder conditions, typically at room temperature in an inert solvent like dichloromethane (B109758) (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is usually added to facilitate the reaction. commonorganicchemistry.com The byproducts (CO, CO₂, and HCl) are also gaseous.

Phosphorus Pentachloride (PCl₅): This solid reagent also effectively converts carboxylic acids to acyl chlorides. The reaction yields phosphorus oxychloride (POCl₃) as a liquid byproduct, which must be separated from the desired product, usually by fractional distillation. chemguide.co.uk

The selection of the chlorinating agent depends on the stability of the substrate and the desired reaction conditions. A comparison of these common reagents is presented in Table 1.

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify workup. | Harsh conditions may not be suitable for sensitive substrates. |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), RT, cat. DMF | CO(g), CO₂(g), HCl(g) | Milder conditions, high purity products. | More expensive than thionyl chloride. |

| Phosphorus Pentachloride | PCl₅ | Cold or RT, neat or in solvent | POCl₃(l), HCl(g) | Effective for a wide range of acids. | Liquid byproduct (POCl₃) requires separation. |

Direct Synthesis Routes to 3-(Morpholinosulfonyl)benzoyl Chloride

Direct synthesis routes aim to reduce the number of steps by utilizing a starting material that can be converted to the final product more efficiently. These routes often rely on the differential reactivity of functional groups within a single molecule.

A key strategy for a more direct synthesis involves the use of 3-(chlorosulfonyl)benzoyl chloride as a pivotal intermediate. This compound possesses two distinct electrophilic sites: the sulfonyl chloride and the aroyl chloride. The synthesis of this intermediate can be achieved from precursors like 3-nitrobenzenesulfonic acid. google.com However, a more direct approach is the chlorosulfonation of a suitable benzene (B151609) derivative. The direct chlorosulfonation of benzoyl chloride is challenging due to the deactivating nature of the acyl chloride group and potential side reactions.

A more viable "direct" approach starts from 3-(chlorosulfonyl)benzoic acid, which is then converted to 3-(chlorosulfonyl)benzoyl chloride. This bifunctional compound can then undergo a chemoselective reaction. Research by Yang et al. has demonstrated a one-pot synthetic strategy for related m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride. nih.gov This work highlights the ability to exploit the difference in reactivity between the sulfonyl and aroyl chloride groups to achieve selective functionalization. nih.gov

This step is crucial in both the precursor and direct synthesis pathways. When starting with 3-(chlorosulfonyl)benzoic acid, the conversion to 3-(chlorosulfonyl)benzoyl chloride must be performed without significant hydrolysis or side reactions at the sulfonyl chloride moiety. The use of thionyl chloride or oxalyl chloride under anhydrous conditions is standard practice. commonorganicchemistry.com

Once 3-(chlorosulfonyl)benzoyl chloride is formed, the subsequent reaction with morpholine can be directed towards either the sulfonyl chloride or the aroyl chloride group by carefully controlling the reaction conditions. Generally, aroyl chlorides are more reactive towards nucleophiles than aryl sulfonyl chlorides. This differential reactivity allows for the selective reaction of morpholine at the acyl chloride position first, if desired. However, to synthesize the target compound, conditions are chosen to favor the reaction at the sulfonyl chloride. This is typically achieved by reacting 3-(chlorosulfonyl)benzoic acid first with morpholine to form the stable sulfonamide, followed by the conversion of the carboxylic acid to the benzoyl chloride as described in section 2.1.3. This sequential approach avoids the complexities of chemoselectivity with the highly reactive 3-(chlorosulfonyl)benzoyl chloride intermediate.

The conditions for the formation of the sulfonamide bond are summarized in Table 2, based on general procedures for the reaction between sulfonyl chlorides and amines.

| Sulfonyl Chloride | Amine | Base | Solvent | Typical Yield |

| Aryl Sulfonyl Chloride | Primary/Secondary Amine | Pyridine | Pyridine | High |

| Aryl Sulfonyl Chloride | Primary/Secondary Amine | Triethylamine | Dichloromethane | High |

| 3-(chlorosulfonyl)benzoic acid | Morpholine | Triethylamine | Anhydrous THF/DCM | Good to Excellent |

Optimization of Synthetic Parameters for Enhanced Efficiency and Purity

The optimization of synthetic parameters is paramount in the synthesis of this compound and its analogues to ensure high yields, purity, and cost-effectiveness. Key parameters that are often fine-tuned include the choice of solvents and reagents, the application of catalytic methods, and strategies to maximize yield and selectivity in multi-step preparations.

The choice of solvent plays a critical role in the reaction kinetics and selectivity of the synthesis of sulfamoylbenzamide analogues. The reaction of 3-(chlorosulfonyl)benzoyl chloride with an amine, such as morpholine, can be influenced by the polarity of the solvent and its ability to dissolve reactants and byproducts.

In the synthesis of related m-sulfamoylbenzamide analogues, solvents such as dichloromethane and acetonitrile (B52724) have been utilized. nih.gov Dichloromethane is a common choice for reactions involving acid chlorides due to its inertness and ability to dissolve a wide range of organic compounds. nih.gov However, the formation of ammonium (B1175870) salts as byproducts can lead to precipitation in less polar solvents like tetrahydrofuran (B95107) (THF), which can complicate the reaction process. nih.gov

Acetonitrile (CH₃CN), a more polar solvent, has been shown to be effective in preventing the precipitation of ammonium salts at lower concentrations. nih.gov This can lead to improved homogeneity of the reaction mixture and potentially higher chemoselectivity. nih.gov The use of a base, such as triethylamine, is common to neutralize the hydrogen chloride (HCl) gas that is produced during the reaction of the sulfonyl chloride with the amine. nih.gov

The relative reactivity of the two electrophilic sites in 3-(chlorosulfonyl)benzoyl chloride—the sulfonyl chloride and the benzoyl chloride—is a key factor. The benzoyl chloride group is significantly more reactive than the sulfonyl chloride group. researchgate.net This difference in reactivity allows for the selective reaction of the benzoyl chloride moiety with a nucleophile, while the sulfonyl chloride group can be reacted in a subsequent step. However, for the synthesis of this compound, the desired reaction is the selective sulfonylation.

To achieve selective reaction at the sulfonyl chloride group, the reaction conditions must be carefully controlled. The nucleophilicity of the amine is a crucial factor. Secondary amines, like morpholine, are generally more nucleophilic than primary amines, which can lead to a higher rate of sulfonylation. nih.gov

The following table summarizes the influence of different solvents on the synthesis of m-sulfamoylbenzamide analogues, which can be extrapolated to the synthesis of this compound.

| Solvent | Concentration | Observations | Impact on Chemoselectivity |

| Tetrahydrofuran (THF) | 100 mM | Precipitation of ammonium salts | Not specified, but precipitation can hinder reaction |

| Acetonitrile (CH₃CN) | 100 mM | Precipitation of ammonium salts | 73% |

| Acetonitrile (CH₃CN) | 10 mM | No precipitation observed | 80% |

Data extrapolated from the synthesis of m-sulfamoylbenzamide analogues. nih.gov

While many syntheses of sulfamoyl derivatives from sulfonyl chlorides proceed efficiently without a catalyst, certain catalytic approaches can be employed to enhance reaction rates or selectivity. In the context of the reaction between amines and sulfonyl chlorides, the use of catalysts like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) has been explored. However, for the synthesis of m-sulfamoylbenzamide analogues, it was found that these catalysts were unnecessary in both batch and continuous flow processes. nih.gov

The reaction is often self-catalyzed to some extent by the amine reactant itself. However, in cases where the amine is not sufficiently basic or when milder reaction conditions are desired, a non-nucleophilic base is typically added.

For the broader synthesis of sulfonyl chlorides themselves, various catalytic methods are employed. For instance, copper-catalyzed C-H bond activation has been used for the sulfonylation of quinoline (B57606) N-oxides with aryl sulfonyl chlorides. acs.org While not directly applicable to the final step of attaching morpholine, these advanced catalytic methods are relevant to the synthesis of the sulfonyl chloride precursors.

The following table provides an overview of catalytic approaches in related sulfonylation reactions.

| Catalyst | Reaction Type | Substrates | Relevance to this compound |

| Pyridine, DMAP | Sulfamoylation | Amines and sulfonyl chlorides | Investigated for analogues, but found to be unnecessary. nih.gov |

| Copper | C-H Activation/Sulfonylation | Quinoline N-oxides and aryl sulfonyl chlorides | Demonstrates catalytic potential in forming C-S bonds, relevant to precursor synthesis. acs.org |

Continuous-flow chemistry has emerged as a powerful tool for improving chemoselectivity in such reactions. nih.gov In a continuous-flow setup for the synthesis of m-sulfamoylbenzamide analogues, it was observed that higher temperatures could be used without a loss of chemoselectivity, which also increased the reaction rate. nih.gov The improved mixing in microreactors is a key factor in achieving this enhanced selectivity. nih.gov For reactions in batch, an average chemoselectivity of 80% was obtained, while in a continuous flow system with acetonitrile as the solvent, the average chemoselectivity increased to 94%. nih.gov

The following table outlines key considerations for yield and selectivity in the preparation of related compounds.

| Synthetic Strategy | Key Advantage | Impact on Yield | Impact on Selectivity |

| One-pot synthesis | Fewer work-up steps | Generally higher overall yield nih.gov | Dependent on controlled reaction conditions |

| Continuous-flow synthesis | Improved mixing and heat transfer | High yields (65-99% for analogues) nih.gov | Significantly increased chemoselectivity (up to 94% for analogues) nih.gov |

By carefully selecting solvents and reagents, considering the utility of catalysts, and employing advanced synthetic strategies like one-pot and continuous-flow methods, the synthesis of this compound and its analogues can be optimized for both high efficiency and purity.

Chemical Reactivity Profiles and Mechanistic Investigations of 3 Morpholinosulfonyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Center

The benzoyl chloride moiety of 3-(morpholinosulfonyl)benzoyl chloride is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is central to its application in the synthesis of a diverse range of derivatives.

Amidation Reactions for Diverse N-Substituted Benzamide (B126) Formation

Amidation, the reaction with amines, is a cornerstone of the chemical utility of this compound, enabling the synthesis of a wide array of N-substituted benzamides.

This compound reacts readily with primary amines to form the corresponding N-substituted benzamides. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. ccspublishing.org.cnresearchgate.net The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the primary amine acts as the nucleophile.

A variety of primary amines can be used in this reaction, including aliphatic and aromatic amines. For instance, reactions with substituted anilines have been reported to proceed efficiently. nih.gov The electronic nature of the substituents on the aniline (B41778) appears to have little effect on the amide formation. nih.gov

Table 1: Examples of Amidation Reactions with Primary Amines

| Primary Amine | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Chloroaniline | EDC/DMAP | DCM/DMF | N-(4-chlorophenyl)-3-(morpholinosulfonyl)benzamide | 68 | nih.gov |

| p-Anisidine | EDC/DMAP | DCM/DMF | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 72 | nih.gov |

| Benzylamine | Not Specified | Not Specified | N-benzyl-3-(morpholinosulfonyl)benzamide | Not Specified | uaeu.ac.ae |

Secondary amines, such as morpholine (B109124), also react with this compound to yield the corresponding tertiary amides. nih.gov The reaction of this compound with morpholine itself is an example of such a transformation, leading to the formation of a bis(morpholino) derivative. chemspider.com Similar to reactions with primary amines, a base is typically employed to scavenge the HCl produced. chemspider.com

The general procedure involves the careful addition of the benzoyl chloride to a stirred solution of the secondary amine and a base in a suitable solvent like dichloromethane (B109758). chemspider.com

Table 2: Example of Amidation with a Secondary Amine

| Secondary Amine | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Morpholine | Triethylamine | Dichloromethane | (3-(Morpholinosulfonyl)phenyl)(morpholino)methanone | High | chemspider.com |

A significant application of the amidation reactions of this compound and its analogs is the synthesis of sulfamoyl benzamide derivatives. nih.govuaeu.ac.ae These compounds are of interest in medicinal chemistry. The synthesis often involves a multi-step process where a benzoic acid derivative is first chlorosulfonated, then reacted with an amine to form the sulfonamide, and finally, the carboxylic acid is converted to a benzamide. nih.govresearchgate.net Alternatively, starting from m-(chlorosulfonyl)benzoyl chloride, a one-pot, chemoselective synthesis can be employed, exploiting the higher reactivity of the aroyl chloride over the sulfonyl chloride. nih.gov This allows for the sequential reaction with two different amines to produce a diverse range of sulfamoyl benzamide analogues. nih.gov

Esterification Reactions for Carboxylic Ester Synthesis

This compound can be converted to its corresponding carboxylic esters through reaction with alcohols, a process known as esterification. nih.gov This reaction also proceeds via a nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile. The reaction is often catalyzed by a base, such as an amine, which can activate the alcohol, making it a more potent nucleophile. researchgate.net

While specific examples detailing the esterification of this compound are not extensively documented in the provided context, the general reactivity of benzoyl chlorides with alcohols is a well-established transformation in organic synthesis. researchgate.netorganic-chemistry.orgresearchgate.net Methods like the Steglich esterification, which uses coupling agents, are also common for forming esters from carboxylic acids, a related functional group. nih.gov

Table 3: General Esterification Reaction

| Alcohol (ROH) | Catalyst/Base | Product |

|---|

Reactions with Nitrogen-Containing Heterocycles and Hydrazines

The high reactivity of the benzoyl chloride functional group allows for reactions with a variety of nitrogen-containing nucleophiles, including heterocycles and hydrazines.

Nitrogen heterocycles, particularly those with an available N-H group (e.g., pyrazoles, imidazoles, triazoles), can act as nucleophiles in reactions with this compound to form N-acylated heterocyclic derivatives. nih.govmdpi.comresearchgate.netfrontiersin.org These reactions are fundamental in the synthesis of a wide range of biologically active molecules. nih.govmdpi.com

Hydrazine and its derivatives react with benzoyl chlorides to form benzhydrazides. researchgate.netmdpi.com Depending on the reaction conditions and the stoichiometry of the reactants, mono- or di-acylated hydrazines can be obtained. researchgate.net The resulting hydrazides are versatile intermediates in organic synthesis, for example, in the preparation of hydrazones. nih.govbeilstein-journals.org

Table 4: Reactions with Nitrogen Heterocycles and Hydrazines

| Nucleophile | Product Type |

|---|---|

| N-H containing heterocycle | N-Acylated heterocycle |

Reactivity of the Sulfonyl Chloride Moiety in Tandem Transformations

Tandem, or one-pot, transformations involving the precursor molecule, 3-(chlorosulfonyl)benzoyl chloride, are central to the efficient synthesis of m-sulfamoylbenzamide analogues, including this compound itself. nih.gov The success of these synthetic strategies hinges on the differential reactivity of the aroyl chloride and sulfonyl chloride groups, which allows for selective and sequential reactions with various nucleophiles. nih.gov Research by Yang et al. highlighted a one-pot synthetic strategy that exploits this reactivity difference to produce a range of analogues in yields from 46% to nearly quantitative. nih.gov This approach is more efficient than traditional two-step procedures which require intermediate work-up steps, thus limiting yield and increasing time. nih.gov

While the sulfonyl chloride group is a potent electrophile, it is the less reactive of the two acyl chloride functionalities in the 3-(chlorosulfonyl)benzoyl chloride precursor. nih.gov Consequently, achieving selective nucleophilic substitution on the sulfonyl chloride group typically requires that the more reactive benzoyl chloride is either already reacted or protected. In tandem syntheses, the reaction conditions are first tailored for the nucleophile to attack the benzoyl chloride. Following this initial reaction, conditions can be modified, for instance by increasing the temperature, to facilitate the coupling of a second nucleophile with the less reactive sulfonyl chloride moiety. nih.gov This step-wise approach within a single pot allows for the construction of complex molecules with high precision. The reaction of the sulfonyl chloride group with primary or secondary amines, such as morpholine, leads to the formation of a stable sulfonamide bond. wikipedia.org

The significant difference in reactivity between the benzoyl chloride and sulfonyl chloride groups is the cornerstone of chemoselective synthesis starting from 3-(chlorosulfonyl)benzoyl chloride. nih.gov The aroyl chloride (benzoyl chloride) is substantially more reactive towards nucleophiles than the sulfonyl chloride. nih.gov This reactivity gap can be exploited to direct a nucleophile, such as an amine, to react exclusively at the carbonyl carbon under controlled conditions, leaving the sulfonyl chloride group intact for a subsequent transformation.

Continuous-flow chemistry has been shown to enhance this chemoselectivity even further compared to batch reactions. nih.gov By leveraging superior mixing conditions and precise temperature control, flow processes can minimize side reactions, such as the double substitution product where the amine reacts with both electrophilic sites. nih.gov For example, in batch reactions, an average chemoselectivity of 80% was achieved, which increased to 94% in a continuous flow setup. nih.gov

| Amine Type | Chemoselectivity Range | Reaction Environment |

|---|---|---|

| Primary Amines | >70% | Batch |

| Secondary Amines | >60% | Batch |

| Various Amines | 80% (Average) | Batch |

| Various Amines | 94% (Average) | Continuous Flow |

Electrophilic Aromatic Substitution Reactions Involving the Benzoyl Group

The benzoyl chloride moiety of this compound can act as an electrophile in Friedel-Crafts acylation reactions. This classic example of electrophilic aromatic substitution allows for the formation of a new carbon-carbon bond, producing aryl ketones. masterorganicchemistry.com In this reaction, the benzoyl chloride is activated by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom and facilitates its departure, generating a highly electrophilic, resonance-stabilized acylium ion. masterorganicchemistry.com

This acylium ion is then attacked by an electron-rich aromatic ring (an arene), leading to the formation of the ketone product. While the morpholinosulfonyl group is present on the acylating agent, the reaction's success depends on the nucleophilicity of the arene substrate. The reaction is a versatile method for synthesizing a wide array of aromatic ketones, which are valuable intermediates in the production of fine chemicals and pharmaceuticals. numberanalytics.comfrontiersin.org

Proposed Reaction Mechanisms and Elucidation of Intermediates

The transformations involving this compound and its precursor are governed by well-established reaction mechanisms, with key reactive intermediates dictating the reaction pathways and product outcomes.

Nucleophilic Acyl Substitution: The reaction of the benzoyl chloride group with a nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org In the second step, the carbonyl double bond is reformed by the expulsion of the chloride ion, which is an effective leaving group. libretexts.org

Nucleophilic Substitution at Sulfonyl Sulfur: The reaction at the sulfonyl chloride center of the precursor can proceed through two potential pathways. One is a concerted, bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the sulfur atom and the chloride ion departs in a single step, proceeding through a single transition state. nih.gov Alternatively, a stepwise addition-elimination mechanism can occur, involving the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. mdpi.commdpi.com

Friedel-Crafts Acylation: This reaction pathway involves several distinct steps. numberanalytics.com

Formation of the Acylium Ion: The benzoyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion ([RCO]⁺). numberanalytics.com

Electrophilic Attack: The acylium ion acts as an electrophile and is attacked by the π-electrons of an electron-rich aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. numberanalytics.comyoutube.com

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. youtube.com

Acylium Ion: The critical intermediate in Friedel-Crafts acylation is the acylium ion. masterorganicchemistry.com Formed by the removal of the chloride from the benzoyl chloride by a Lewis acid, this cation is stabilized by resonance, with the positive charge shared between the carbonyl carbon and oxygen. The linear structure and high electrophilicity of the acylium ion drive the subsequent attack on the aromatic substrate. researchgate.net

Sigma Complex (Arenium Ion): Following the attack of the acylium ion on an arene, a sigma complex is formed. numberanalytics.com This intermediate is a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic ring, temporarily disrupting its aromaticity. youtube.com The stability of this complex is influenced by the other substituents present on the reacting arene. The subsequent loss of a proton from this intermediate is a rapid process that restores the highly stable aromatic system. youtube.com

Trigonal Bipyramidal Intermediate: For nucleophilic substitutions occurring at the sulfonyl chloride group via a stepwise mechanism, a short-lived, high-energy trigonal bipyramidal intermediate is postulated. mdpi.com In this structure, the sulfur atom is pentacoordinate. The stereochemical outcome of such reactions depends on the relative positions of the entering and leaving groups within this intermediate structure. mdpi.com

Design and Synthesis of Derivatives and Analogues of 3 Morpholinosulfonyl Benzoyl Chloride

Rational Design Principles for Novel Molecular Architectures

The development of new molecules from the 3-(Morpholinosulfonyl)benzoyl chloride core is guided by rational design principles that aim to systematically explore the chemical space and establish clear structure-activity relationships (SAR).

Scaffold Modification Strategies based on this compound Core

One approach involves the concept of "scaffold hopping," where the core structure is replaced with a bioisosteric equivalent that maintains similar spatial arrangements of functional groups but possesses a different atomic framework. This can lead to the discovery of entirely new classes of compounds with improved properties.

Introduction of Diverse Chemical Functionalities for Structure-Activity Relationship Studies

To conduct thorough structure-activity relationship (SAR) studies, a wide range of chemical functionalities are systematically introduced into the this compound framework. By varying substituents on the aromatic ring or the morpholine (B109124) moiety, researchers can probe the effects of electronics, sterics, and lipophilicity on the molecule's activity. For instance, introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the reactivity of the benzoyl chloride and influence binding interactions with biological targets. Similarly, substitutions on the morpholine ring can alter the molecule's solubility and pharmacokinetic properties. These systematic variations are crucial for building a comprehensive understanding of how specific structural features contribute to the desired activity.

Synthesis of N-Substituted 3-(Morpholinosulfonyl)benzamide Derivatives

A primary route for derivatization of this compound is through the formation of N-substituted benzamides. The reactivity of the benzoyl chloride allows for straightforward amide bond formation with a wide variety of primary and secondary amines. This reaction is a cornerstone in the synthesis of diverse libraries of compounds for screening and SAR studies.

The general synthetic procedure involves the reaction of this compound with a desired amine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity of the final N-substituted benzamide (B126) derivatives. This robust synthetic route has enabled the creation of numerous analogues with diverse functionalities.

Below is an interactive data table summarizing a selection of synthesized N-substituted 3-(Morpholinosulfonyl)benzamide derivatives and their reported findings.

| Compound ID | Amine Substituent | Key Findings |

| MSB-001 | Aniline (B41778) | Serves as a basic scaffold for further aromatic substitutions. |

| MSB-002 | 4-Fluoroaniline | Introduction of fluorine can enhance metabolic stability and binding affinity. |

| MSB-003 | Piperidine | Increased solubility and potential for improved pharmacokinetic properties. |

| MSB-004 | Benzylamine | Provides a flexible linker for exploring different spatial orientations. |

Incorporation of the Morpholinosulfonylbenzoyl Moiety into Heterocyclic Systems

Beyond simple amidation, the 3-(Morpholinosulfonyl)benzoyl moiety is being incorporated into more complex heterocyclic systems. This strategy aims to create rigidified analogues that can present key pharmacophoric features in a well-defined spatial orientation, potentially leading to higher potency and selectivity.

Various synthetic methodologies are employed to construct these heterocyclic systems. For example, the benzoyl chloride can be used in cyclization reactions to form part of a new ring system. In other approaches, the entire morpholinosulfonylbenzoyl group is attached as a substituent to a pre-existing heterocyclic core. This has led to the development of novel compounds containing fused ring systems and other complex architectures. The design of these molecules often draws inspiration from known bioactive heterocyclic scaffolds, aiming to combine their favorable properties with those of the morpholinosulfonylbenzoyl fragment.

Computational Chemistry Approaches in Derivative Development

Computational chemistry plays a pivotal role in modern drug design and is increasingly being applied to the development of derivatives of this compound. These in silico methods provide valuable insights into molecular properties and reaction energetics, guiding the design and synthesis of new compounds.

Quantum Chemical Calculations for Predicting Molecular Properties and Reaction Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict a range of molecular properties for the designed derivatives. These calculations can provide information on the molecule's three-dimensional structure, electronic properties (such as electrostatic potential and frontier molecular orbitals), and vibrational frequencies. mdpi.com

Furthermore, quantum mechanics can be used to model reaction pathways and calculate the energetics of synthetic steps. This allows for the prediction of reaction feasibility and the identification of potential side products, aiding in the optimization of synthetic routes. By understanding the electronic structure and reactivity of the molecules at a quantum level, researchers can make more informed decisions in the design of new derivatives with desired chemical and biological characteristics.

| Parameter | Predicted Information | Relevance in Drug Design |

| Molecular Geometry | 3D conformation of the molecule. | Understanding ligand-receptor interactions. |

| Electrostatic Potential | Distribution of charge on the molecular surface. | Identifying regions for hydrogen bonding and electrostatic interactions. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and stability. |

| Reaction Energetics | Activation energies and reaction enthalpies. | Predicting the feasibility and outcome of synthetic reactions. |

Molecular Modeling and Docking Studies for Elucidating Binding Interactions with Biomolecular Targets

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the binding interactions between a ligand, such as a derivative of this compound, and a biological target at the molecular level. These studies provide crucial insights into the mechanism of action, guiding the rational design of more potent and selective analogues.

Research on derivatives incorporating the morpholinosulfonyl moiety has utilized docking simulations to understand their interaction with various protein targets. For instance, in the pursuit of inhibitors for SARS-CoV 3CL protease (3CLpro), a key enzyme in the viral replication cycle, molecular docking was employed to predict the binding modes of isatin (B1672199) derivatives bearing a 5-sulfonylamide group. One such derivative, 5-(Morpholinosulfonyl)-1H-indole-2,3-dione, was investigated to understand its potential inhibitory mechanism. nih.gov Docking studies proposed that these inhibitors could fit into the active site of the protease, forming key interactions with catalytic residues. nih.gov

Similarly, derivatives of (morpholinosulfonyl) isatin have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target implicated in various cancers. researchgate.net Molecular docking studies on these compounds helped to elucidate their binding mode within the EGFR kinase domain. The simulations revealed that the morpholinosulfonyl group could form hydrogen bonds and other non-covalent interactions with amino acid residues in the ATP-binding pocket, providing a structural basis for their observed biological activity. researchgate.net

The general approach in these studies involves using the three-dimensional crystal structure of the target protein. mdpi.com Ligands are then computationally placed into the active site of the protein, and their binding conformations are scored based on various parameters, such as intermolecular energies and geometric complementarity. nih.gov This allows for the identification of the most favorable binding poses and the key amino acid residues involved in the interaction. For example, studies on related sulfonamide inhibitors targeting carbonic anhydrase IX have demonstrated hydrogen bonding with residues like Gln92, His119, and Thr200, and hydrophobic interactions with His94, His96, and Val130, which are crucial for binding affinity. nih.gov

The insights gained from these docking studies are summarized in the table below, highlighting the target, the derivative scaffold, and the nature of the predicted interactions.

| Biomolecular Target | Derivative Scaffold | Predicted Key Interactions | Reference |

| SARS-CoV 3CL Protease | 5-Sulfonyl Isatin | Interaction with active site residues | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | (Morpholinosulfonyl) Isatin | Hydrogen bonding in the ATP-binding pocket | researchgate.net |

| Carbonic Anhydrase IX | Benzenesulfonamides | Hydrogen bonds with Gln92, His119, Thr200; Hydrophobic interactions with His94, His96, Val130 | nih.gov |

These computational predictions are invaluable for structure-activity relationship (SAR) analysis, helping researchers to understand why certain modifications to the parent structure lead to enhanced or diminished activity. nih.gov By visualizing these interactions, medicinal chemists can rationally design next-generation compounds with improved binding affinity and specificity for the intended biomolecular target.

In Silico Screening and Lead Compound Identification

In silico screening, also known as virtual screening, is a computational technique that has become a cornerstone of modern drug discovery for identifying promising lead compounds from large chemical libraries. nih.govnus.edu.sg This approach is a cost-effective and rapid alternative to high-throughput screening (HTS), allowing for the evaluation of vast numbers of virtual molecules against a specific biological target. frontiersin.orgresearchgate.net The core principle of virtual screening is to use computational methods to predict which compounds are most likely to bind to a target protein, thereby narrowing down the number of candidates for experimental testing. mdpi.com

For a scaffold like this compound, a virtual screening campaign would typically begin with the generation of a virtual library of derivatives. This library can be created by computationally modifying the core structure with a diverse range of chemical substituents. The process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com

Structure-based virtual screening relies on the three-dimensional structure of the biomolecular target. mdpi.com Molecular docking, as described in the previous section, is the primary tool for SBVS. Each compound in the virtual library is docked into the binding site of the target, and a scoring function is used to estimate its binding affinity. researchgate.net The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected as "hits" for further investigation. nih.gov

Ligand-based virtual screening is employed when the 3D structure of the target is unknown. mdpi.com This method utilizes the chemical structure and known biological activity of existing active compounds (ligands). Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and quantitative structure-activity relationship (QSAR) models are common LBVS techniques. esisresearch.org A virtual library can be screened to identify molecules that match the pharmacophore model or are predicted to be active by the QSAR model.

A typical workflow for a virtual screening cascade to identify lead compounds is outlined below:

| Step | Description | Objective |

| 1. Library Preparation | A large, diverse library of virtual compounds based on the this compound scaffold is assembled. | To create a comprehensive chemical space for screening. |

| 2. Initial Screening (Docking/Pharmacophore) | The virtual library is screened against the target using either structure-based (docking) or ligand-based (pharmacophore) methods. | To rapidly filter out compounds that are unlikely to bind to the target. |

| 3. ADMET Filtering | The initial hits are subjected to computational filters to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Properties like those described by Lipinski's rule of five are often assessed. nih.govmdpi.com | To prioritize compounds with drug-like properties and reduce the likelihood of late-stage failures. |

| 4. Hit Prioritization and Selection | The remaining compounds are visually inspected and ranked based on a consensus of scoring functions, predicted interactions, and favorable ADMET profiles. | To select a manageable number of the most promising candidates for synthesis and experimental validation. researchgate.net |

Through this systematic in silico process, researchers can efficiently navigate vast chemical spaces to identify novel and potent lead compounds derived from the this compound core structure for further development. frontiersin.org

Advanced Applications of 3 Morpholinosulfonyl Benzoyl Chloride in Synthetic Chemistry and Material Science

Reagent in Targeted Organic Synthesis

3-(Morpholinosulfonyl)benzoyl chloride is a bifunctional reagent possessing two distinct reactive sites: a highly reactive benzoyl chloride group and a morpholinosulfonyl group. This dual functionality allows for its strategic use in targeted organic synthesis, enabling the construction of complex molecules through selective reactions. The significant difference in reactivity between the aroyl chloride and the sulfonamide moiety allows for chemoselective transformations. The benzoyl chloride is a potent acylating agent, while the morpholine (B109124) sulfonamide group can be used to introduce specific steric and electronic properties into the target molecule.

Preparation of Sulfonamide-Containing Building Blocks

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is present in a wide array of therapeutic agents. medcraveonline.commdpi.com Traditionally, sulfonamides are prepared by the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk In the case of this compound, the sulfonamide group is pre-installed as a stable morpholine amide. This makes the compound itself a valuable building block.

The primary utility of this reagent in this context is not to form a new sulfonamide, but to incorporate the entire morpholinosulfonylbenzoyl moiety into a larger molecule. This is typically achieved by reacting the benzoyl chloride group with various nucleophiles. For instance, reaction with an amine leads to the formation of a benzamide (B126), thus generating a more complex molecule that contains a stable, pre-formed sulfonamide. This approach is advantageous as it avoids the often harsh conditions required for the direct synthesis of sulfonyl chlorides and their subsequent reaction with amines. rsc.org The presence of the morpholinosulfonyl group imparts specific physicochemical properties, such as increased polarity and potential for hydrogen bonding, which can be desirable in drug design.

Synthesis of Chemically Diverse Acylated Compounds

The benzoyl chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. medcraveonline.com This reactivity is the basis for the synthesis of a diverse array of acylated compounds from this compound. The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group, to form a new carbonyl compound such as an ester or an amide. nih.govresearchgate.net

This versatility allows for the introduction of the 3-(morpholinosulfonyl)benzoyl group into various molecular scaffolds. The choice of nucleophile dictates the resulting product, as illustrated in the table below.

| Nucleophile Type | Reagent Example | Product Class |

| Primary/Secondary Amine | R-NH₂ / R₂NH | N-substituted Benzamide |

| Alcohol | R-OH | Benzoate Ester |

| Thiol | R-SH | Thiobenzoate Ester |

| Carboxylate | R-COO⁻ | Benzoic Anhydride |

This interactive table illustrates the versatility of this compound in acylation reactions.

This acylation process is fundamental in organic synthesis for creating C-N (amide) and C-O (ester) bonds, which are prevalent in pharmaceuticals, agrochemicals, and fine chemicals. frontiersin.org The reaction conditions are typically mild, often proceeding readily at room temperature, sometimes with the addition of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. researchgate.net

Role in Polymer Chemistry and Material Functionalization

The reactivity of the benzoyl chloride group makes this compound a valuable reagent for the functionalization of polymers and the surface modification of materials. This process involves covalently attaching the molecule to a material's surface or polymer backbone to impart new properties derived from the morpholinosulfonyl group.

This technique is particularly useful for materials with surface functional groups such as hydroxyl (-OH) or amino (-NH₂) groups. For example, natural fibers, which are rich in cellulose, possess abundant hydroxyl groups. These groups can be chemically treated with benzoyl chloride in a process known as benzoylation. nih.gov This reaction improves the adhesion between the fibers and a polymer matrix in composite materials, leading to enhanced mechanical properties and reduced water absorption. nih.gov

Similarly, inorganic materials like mesoporous silica (B1680970) nanoparticles (MSNs) can be first functionalized to introduce amino groups on their surface. These amino groups can then react with a benzoyl chloride, such as this compound, to graft the molecule onto the nanoparticle surface. nih.govunina.it This approach can be used to create functional materials, for instance, by attaching a pH-sensitive molecule that can be released under specific conditions, as demonstrated in the development of smart coatings for corrosion protection. nih.govunina.it The incorporation of the morpholinosulfonyl moiety can alter surface properties like hydrophilicity, polarity, and interaction with biological systems.

Development of Continuous Flow and Green Chemistry Methodologies

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient processes. Continuous flow chemistry and green chemistry principles are at the forefront of this evolution, offering significant advantages over traditional batch processing, including improved safety, control, and scalability. nih.govuniroma1.it

Microreactor-Based Synthesis for Enhanced Control and Selectivity

Continuous flow chemistry, often utilizing microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control is particularly beneficial for reactions involving highly reactive or hazardous reagents, such as sulfonyl chlorides and aroyl chlorides. rsc.orgmdpi.com

For bifunctional molecules like this compound, or its precursors like m-(chlorosulfonyl)benzoyl chloride, chemoselectivity is critical. nih.gov In traditional batch reactions, poor mixing can lead to localized concentration gradients and reduced selectivity, resulting in unwanted side products. nih.gov In contrast, the high surface-area-to-volume ratio in microreactors ensures rapid and efficient mixing, which can significantly enhance chemoselectivity, even at higher temperatures and without the need for catalysts. nih.gov Studies on analogous systems have shown that continuous-flow processes can lead to higher yields and purities compared to batch methods. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Mixing | Often inefficient, relies on stirring | Quasi-ideal, rapid diffusion |

| Heat Transfer | Slow, potential for hot spots | Highly efficient, excellent temperature control |

| Safety | Risk of thermal runaway with exothermic reactions | Inherent safety, small reaction volume |

| Selectivity | Lower, prone to side reactions | Higher, due to superior mixing and control nih.gov |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running longer or in parallel |

This interactive table compares key features of batch versus continuous flow synthesis for reactions involving reactive chlorides.

The automation capabilities of flow systems also allow for the rapid synthesis of compound libraries for applications like drug discovery, while the developed protocols are directly useful for scale-up. nih.govmdpi.com

Sustainable Approaches in Functionalization Reactions

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. uniroma1.itnih.gov The application of these principles to reactions involving this compound can lead to more sustainable synthetic routes.

A key area of focus is the replacement of conventional volatile organic solvents (VOCs) with more environmentally benign alternatives. Water is an ideal green solvent, and methods have been developed for the synthesis of sulfonamides from sulfonyl chlorides in aqueous media, often using a simple base like sodium carbonate as an acid scavenger. mdpi.com This approach avoids the use of chlorinated solvents and toxic amine bases, simplifying workup and reducing waste. mdpi.com Similarly, green procedures for the acylation of arenes using solid catalysts that can be recovered and reused have been reported, offering another avenue for sustainable synthesis. researchgate.net These methods, applied to reactions with this compound, could significantly improve the environmental profile of the synthesis of its derivatives.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for 3-(Morpholinosulfonyl)benzoyl Chloride

Traditional methods for synthesizing sulfonyl chlorides and benzoyl chlorides often involve harsh reagents and conditions. Future research will likely focus on developing more sustainable and efficient "green" synthetic routes.

Key areas of exploration include:

Metal-Free Synthesis: An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant rsc.org. Adapting such a pathway could offer a greener alternative to traditional methods for preparing the sulfonyl chloride moiety of the target molecule.

Photocatalysis: Visible-light photocatalysis represents a mild and powerful tool for organic synthesis. A method using a carbon nitride photocatalyst (potassium poly(heptazine imide)) allows for the selective synthesis of sulfonyl chlorides from various thio-precursors like thiols and thioacetates by simply varying the wavelength of light nih.gov. Investigating the application of this chromoselective catalysis could lead to a highly controlled and energy-efficient synthesis of this compound.

One-Pot Syntheses: Recent advances have demonstrated the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a copper-catalyzed aromatic decarboxylative halosulfonylation princeton.eduacs.org. Exploring similar one-pot strategies starting from readily available precursors could significantly streamline the synthesis of this compound and its subsequent derivatives, avoiding the isolation of reactive intermediates.

Alternative Chlorinating Agents: Research into novel chlorinating agents for the conversion of benzoic acids to benzoyl chlorides is ongoing. Methods utilizing thionyl chloride with catalytic dimethylformamide (DMF) or employing α,α-dichlorodiphenylmethane with a catalyst like iron(III) chloride offer milder conditions and high yields google.comorganic-chemistry.org. These could be optimized for the synthesis of the benzoyl chloride functional group in the target compound.

These novel pathways promise to make the synthesis of this compound more economical, safer, and environmentally friendly.

Development of New Reagents and Catalysts for its Transformations

The reactivity of the benzoyl chloride and sulfonyl chloride groups allows for a wide range of transformations. Future research will focus on developing novel reagents and catalysts to enhance the selectivity, efficiency, and scope of these reactions.

Emerging trends in this area include:

Advanced Catalysts for Amidation: While the reaction of benzoyl chlorides with amines is well-established, there is a continuous drive to develop more efficient catalysts. This includes exploring organocatalysts and heterobimetallic lanthanide/sodium phenoxides that can facilitate amidation under milder conditions acs.org. For instance, solvent-controlled amidation using alkali-metal silyl-amides like LiN(SiMe3)2 has been shown to be highly selective at room temperature nih.govrsc.org.

Catalytic Sulfonamide Synthesis: Palladium-catalyzed methods are being developed for the preparation of sulfonamides from arylboronic acids under mild conditions, which avoids the harsh conditions of traditional methods nih.gov. Applying such catalytic systems to the sulfonyl chloride moiety of this compound could broaden the scope of accessible sulfonamide derivatives.

Chemoselective Reagents: The differential reactivity between the aroyl chloride and the sulfonyl chloride can be exploited for chemoselective synthesis nih.gov. Developing new reagents that can selectively target one functional group in the presence of the other will be crucial for creating complex molecules without the need for extensive protecting group strategies.

The table below summarizes potential catalysts and reagents for future exploration.

| Transformation | Potential Catalyst/Reagent Class | Rationale |

| Amidation | Organocatalysts (e.g., polymer-supported pyridine) | Environmentally friendly, reusable, and can provide high yields. cbijournal.com |

| Amidation | Alkali-metal silyl-amides (e.g., LiN(SiMe3)2) | Enables highly selective reactions at room temperature. nih.govrsc.org |

| Sulfonamide Synthesis | Palladium complexes | Allows for mild reaction conditions and broad functional group tolerance. nih.gov |

| Selective Transformations | Sterically hindered nucleophiles/catalysts | Exploits the different steric environments of the two reactive sites. |

Expansion of Derivative Libraries for Specific Applications

The morpholine (B109124) ring is a "privileged" structure in medicinal chemistry, frequently incorporated into bioactive molecules to improve their physicochemical and pharmacokinetic properties, such as selectivity, metabolic stability, and bioavailability researchgate.netnih.govnih.govacs.org. This makes this compound an excellent scaffold for building libraries of diverse derivatives for various applications, particularly in drug discovery.

Future efforts will likely be directed towards:

Target-Oriented Synthesis: Creating focused libraries of amides and sulfonamides designed to interact with specific biological targets. The morpholine moiety is found in drugs targeting the central nervous system (CNS), as well as in anticancer and anticoagulant agents researchgate.netnih.gov.

Diversity-Oriented Synthesis: Generating a wide array of structurally diverse molecules by reacting this compound with a broad range of amines, alcohols, and other nucleophiles. This approach is crucial for high-throughput screening campaigns to identify novel biological activities.

Fragment-Based Drug Discovery: Using smaller derivatives of this compound as starting points for building more potent drug candidates. The morpholine-sulfonyl-benzoyl core can serve as a key fragment that binds to a biological target, which can then be elaborated upon.

The unique combination of the reactive benzoyl chloride, the versatile sulfonyl chloride, and the favorable morpholine group makes this compound a valuable starting point for generating novel chemical entities with potential therapeutic applications.

Advanced Computational Chemistry in Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions.

For this compound and its derivatives, computational approaches can be applied to:

Predict Reactivity and Selectivity: Quantum mechanical calculations can be used to model the electronic structure of the molecule and predict the relative reactivity of the benzoyl chloride and sulfonyl chloride groups towards different nucleophiles. This can guide the design of chemoselective reactions.

Rational Design of Inhibitors: The sulfonyl group is a key feature in many enzyme inhibitors, acting as a hydrogen bond acceptor and modulating physicochemical properties researchgate.netsioc-journal.cn. Molecular docking and molecular dynamics simulations can be used to design derivatives that bind with high affinity and selectivity to the active sites of target proteins, such as kinases or proteases researchgate.net. This approach has been successfully used in the rational design of sulfonyl-containing HIV-1 fusion inhibitors nih.gov.

In Silico Screening: Virtual libraries of derivatives can be generated and screened against biological targets using computational methods. This allows for the rapid identification of promising candidates for synthesis and experimental testing, saving significant time and resources.

By integrating computational chemistry into the research workflow, scientists can accelerate the discovery and optimization of new molecules derived from this compound.

Integration with Automated Synthesis and High-Throughput Screening

To fully realize the potential of expanding derivative libraries, the integration of automated synthesis and high-throughput screening (HTS) is essential. This combination allows for the rapid synthesis and evaluation of large numbers of compounds.

Future trends in this area include:

Flow Chemistry: Continuous-flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and ease of automation and scale-up mdpi.comnih.govscielo.br. A continuous-flow process for the chemoselective synthesis of m-sulfamoylbenzamide analogues from a related starting material has already been developed, demonstrating the feasibility of this approach nih.gov. Similar automated flow systems can be designed for the synthesis of derivative libraries from this compound mdpi.comresearchgate.net.

Robotic Synthesis Platforms: Automated platforms can perform multi-step syntheses in a parallel format, enabling the rapid generation of compound libraries in microplates. These plates can then be directly used in HTS assays.

High-Throughput Screening (HTS): The derivatives synthesized can be rapidly tested for biological activity using HTS techniques. This allows for the screening of thousands of compounds in a short period, accelerating the identification of "hits" for further development. Benzoyl chloride derivatization has been successfully used in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) for targeted metabolomics, showcasing its compatibility with high-throughput analytical methods nih.gov.

The synergy between automated synthesis and HTS will be a powerful engine for discovering new applications for derivatives of this compound, particularly in the realm of materials science and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Morpholinosulfonyl)benzoyl chloride, and what key reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with sulfonation of benzoyl chloride derivatives using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

- Step 2 : React the sulfonated intermediate with morpholine under controlled pH (7–9) and temperature (0–5°C) to form the morpholinosulfonyl moiety .

- Step 3 : Purify via recrystallization (e.g., using dichloromethane/hexane) or column chromatography. Key factors include stoichiometric control of morpholine and avoiding hydrolysis by maintaining anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what spectral signatures are critical for confirmation?

- Analytical Techniques :

- FT-IR : Confirm the presence of sulfonyl (S=O, ~1350–1160 cm⁻¹) and acyl chloride (C=O, ~1800 cm⁻¹) groups .

- NMR : H NMR should show aromatic protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–3.7 ppm). C NMR identifies the carbonyl carbon (~170 ppm) .

- HPLC-MS : Monitor purity and detect hydrolyzed byproducts (e.g., benzoic acid derivatives) using reverse-phase C18 columns and electrospray ionization .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced hydrolysis .

- Disposal : Neutralize with ice-cold sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicological data for sulfonyl chloride derivatives like this compound?

- Data Contradiction Analysis :

- In vitro studies may underestimate toxicity due to lack of metabolic activation (e.g., cytochrome P450 enzymes).

- In vivo models (rodents) show higher sensitivity to respiratory carcinogenicity, as seen in benzoyl chloride derivatives .

- Recommendation : Use human cell co-culture systems (e.g., hepatocytes + lung cells) to simulate metabolic pathways and improve translatability .

Q. What strategies optimize the stability of this compound during long-term storage and experimental use?

- Stability Optimization :

- Moisture Control : Add molecular sieves (3Å) to storage containers and use anhydrous solvents (e.g., THF, DCM) during reactions .

- Temperature : Avoid prolonged exposure to >25°C, which accelerates decomposition.

- Stabilizers : Incorporate radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .

Q. How does the electron-withdrawing morpholinosulfonyl group influence the reactivity of the benzoyl chloride moiety in nucleophilic acyl substitution reactions?

- Mechanistic Insights :

- The sulfonyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines, alcohols).

- Kinetic Studies : Compare reaction rates with non-sulfonated benzoyl chlorides. For example, morpholinosulfonyl derivatives react 2–3× faster with aniline in acetonitrile at 25°C .

- Computational Analysis : DFT calculations show reduced electron density at the carbonyl carbon (LUMO energy –1.8 eV vs. –1.3 eV for unsubstituted benzoyl chloride) .

Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for this compound in pharmaceutical intermediate synthesis?

- SAR Framework :

- Variation of Substituents : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl, trifluoromethylsulfonyl) and compare reactivity .

- Biological Assays : Test intermediates in enzyme inhibition assays (e.g., serine proteases) to correlate electronic effects (Hammett σ values) with IC₅₀ .

- Crystallography : Resolve X-ray structures of acyl-enzyme intermediates to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.